molecular formula C13H18IN B13970114 1-Benzyl-4-iodo-4-methylpiperidine

1-Benzyl-4-iodo-4-methylpiperidine

Katalognummer: B13970114
Molekulargewicht: 315.19 g/mol
InChI-Schlüssel: YCHTVVVSBURWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-iodo-4-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a benzyl group, an iodine atom, and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in organic synthesis .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Benzyl-4-iodo-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phenylsilane, iron complexes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-iodo-4-methylpiperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-iodo-4-methylpiperidine involves its interaction with specific molecular targets. Piperidine derivatives often act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structure .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-iodo-4-methylpiperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific biological targets, making it a valuable tool in scientific research and industrial applications.

Eigenschaften

Molekularformel

C13H18IN

Molekulargewicht

315.19 g/mol

IUPAC-Name

1-benzyl-4-iodo-4-methylpiperidine

InChI

InChI=1S/C13H18IN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI-Schlüssel

YCHTVVVSBURWRN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.